molecular formula C7H5BrINO B3057310 3-Bromo-4-iodobenzamide CAS No. 791137-23-0

3-Bromo-4-iodobenzamide

Cat. No. B3057310
CAS RN: 791137-23-0
M. Wt: 325.93
InChI Key: JFHQUNCUTPWALA-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzamide is an organic compound with the molecular weight of 325.93 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for 3-Bromo-4-iodobenzamide is the same as its common name . The InChI code for this compound is 1S/C7H5BrINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11) .


Physical And Chemical Properties Analysis

3-Bromo-4-iodobenzamide is a powder at room temperature .

Scientific Research Applications

Crystal Engineering

3-Bromo-4-iodobenzamide plays a role in crystal engineering. It is involved in the formation of molecular tapes mediated via strong hydrogen bonds and weak halogen interactions, as seen in the crystal structure of 4-nitrobenzamide·4-iodobenzamide. This structure features amide dimer tape and iodo⋯nitro interaction in orthogonal directions, indicating a structural insulation in hydrogen bonding and halogen bonding domains (Saha, Nangia, & Jaskólski, 2005).

Synthesis of Biologically Active Compounds

The compound has been used in the synthesis of biologically active derivatives. Specifically, 3-hydroxyisoindolin-1-ones were synthesized from 2-iodobenzamide derivatives and various substituted benzyl cyanides. This showcases the use of 3-Bromo-4-iodobenzamide in creating compounds with potential biological activities (Kavala et al., 2020).

Development of Chiral Oxidizing Reagents

It is also instrumental in the development of new chiral oxidizing reagents. Benziodazole oxides, derived from the oxidation of 2-iodobenzamides, demonstrate potential as selective oxidizing agents, opening doors to various applications in chemical synthesis (Zhdankin et al., 2000).

Role in Heterocyclic Compound Synthesis

3-Bromo-4-iodobenzamide is significant in synthesizing various nitrogen-containing heterocyclic compounds. Its derivatives have been used to create complex structures, demonstrating its versatility in organic synthesis (Mmonwa & Mphahlele, 2016).

Pharmaceutical Research

Despite the exclusion of direct drug use and dosage information, it is noteworthy that derivatives of 3-Bromo-4-iodobenzamide have been investigated in the context of pharmaceutical research, particularly in the detection of certain types of cancers. This highlights its potential in developing diagnostic tools or therapeutic agents (Brandau et al., 1996).

Safety and Hazards

The safety information available indicates that 3-Bromo-4-iodobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-4-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHQUNCUTPWALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311074
Record name Benzamide, 3-bromo-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-iodobenzamide

CAS RN

791137-23-0
Record name Benzamide, 3-bromo-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791137-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-bromo-4-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-iodobenzamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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